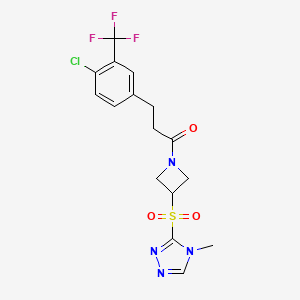
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C16H16ClF3N4O3S and its molecular weight is 436.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one , a complex organic molecule, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a triazole ring and a sulfonamide moiety, which are known to enhance biological activity. The presence of the trifluoromethyl and chlorine substituents on the phenyl ring contributes to its lipophilicity and biological interactions.
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClF₃N₃O₂S
- Molecular Weight : 421.86 g/mol
Anticancer Properties
Research has indicated that compounds containing triazole rings exhibit significant anticancer activity. For instance, various triazole derivatives have shown promising results against different cancer cell lines:
- In vitro studies demonstrated that some triazole derivatives possess IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and colon carcinoma (HCT-116) .
Table 1 summarizes the cytotoxic effects of related triazole compounds:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | HCT-116 | 43.4 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Triazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in various models .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazole derivatives often act as enzyme inhibitors, particularly in pathways involved in tumor growth and inflammation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : They may interfere with key signaling pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammatory responses .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Triazole Derivatives : A study evaluated a series of triazole-pyrimidine hybrids for their neuroprotective effects. Results indicated significant inhibition of inflammatory markers in LPS-stimulated microglia .
- Cytotoxicity Assessment : Another research focused on the synthesis and evaluation of various triazole compounds against human cancer cell lines, revealing that certain derivatives exhibited potent cytotoxicity comparable to established chemotherapeutics like cisplatin .
特性
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O3S/c1-23-9-21-22-15(23)28(26,27)11-7-24(8-11)14(25)5-3-10-2-4-13(17)12(6-10)16(18,19)20/h2,4,6,9,11H,3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBDYDHGRWRJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














